molecular formula C9H5ClFNO B1487310 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde CAS No. 2304853-30-1

7-Chloro-6-fluoro-1H-indole-2-carbaldehyde

Cat. No.: B1487310
CAS No.: 2304853-30-1
M. Wt: 197.59 g/mol
InChI Key: WFHAOUCMCJHEPO-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . Another approach involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 7-Chloro-6-fluoro-1H-indole-2-carboxylic acid.

    Reduction: 7-Chloro-6-fluoro-1H-indole-2-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-fluoro-1H-indole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the indole ring suggests potential binding to biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 6-Fluoro-1H-indole-2-carbaldehyde
  • 7-Chloro-1H-indole-2-carbaldehyde
  • 5-Fluoro-1H-indole-2-carbaldehyde

Comparison: 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can influence its reactivity and binding properties, making it distinct from other indole derivatives .

Properties

IUPAC Name

7-chloro-6-fluoro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHAOUCMCJHEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=C(N2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
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7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 3
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 4
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 5
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde
Reactant of Route 6
7-Chloro-6-fluoro-1H-indole-2-carbaldehyde

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